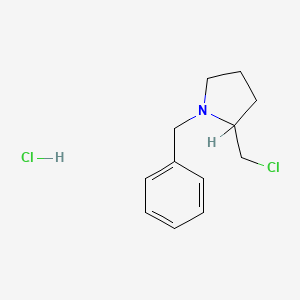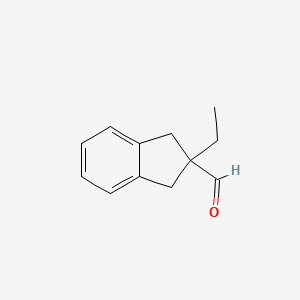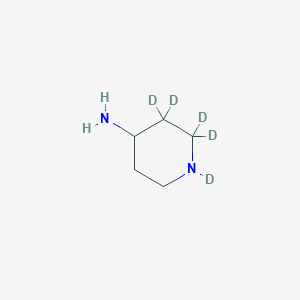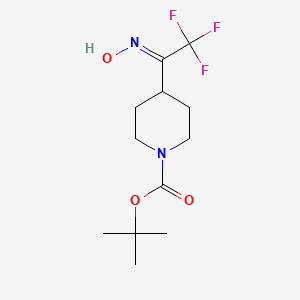
Colorant bifonctionnel Cy5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Cy5-bifunctional dye is a member of the cyanine dye family, known for its bright, far-red fluorescence. It is widely used in various scientific fields due to its excellent photostability and high extinction coefficient. The dye is particularly useful in imaging, flow cytometry, and genomics, where it serves as a fluorescent label for nucleic acids, peptides, and proteins .
Applications De Recherche Scientifique
Cy5-bifunctional dye has a wide range of applications in scientific research:
Chemistry: Used as a fluorescent probe in various chemical assays.
Biology: Employed in fluorescence in situ hybridization (FISH) and other imaging techniques to study cellular structures and functions.
Medicine: Utilized in diagnostic assays and therapeutic monitoring.
Industry: Applied in the development of biosensors and other analytical devices
Mécanisme D'action
Target of Action
The primary target of the Cy5-bifunctional dye is the mitochondria in cells . Mitochondria are important subcellular organelles for energy production in eukaryotic cells and play critical roles in human health and disease . The Cy5 dye has been demonstrated to be used as vectors for targeting and delivering cargoes to mitochondria in cancer cells .
Mode of Action
The Cy5-bifunctional dye interacts with its targets through a process known as Förster Resonance Energy Transfer (FRET) . This process involves the transfer of energy from a donor molecule (in this case, the Cy5 dye) to an acceptor molecule (the target molecule). The Cy5 dye is known for its fluorescence properties, which are exploited in this energy transfer process . The dye’s interaction with its target leads to changes in the fluorescence properties of the system, which can be measured and analyzed .
Biochemical Pathways
It is known that the dye’s interaction with its target can lead to changes in the fluorescence properties of the system, which can be indicative of changes in the biochemical environment .
Pharmacokinetics
It has been shown that cy5-labeled oligonucleotides can accumulate at the mitochondrial membrane due to a combination of the high mitochondrial membrane potential and the specific molecular structure of cy5 . This suggests that the dye may have good bioavailability and can effectively reach its target site .
Result of Action
The result of the action of the Cy5-bifunctional dye is the delivery of the dye and its cargo to the mitochondria in cells . This can lead to changes in the fluorescence properties of the system, which can be measured and analyzed . These changes can provide valuable information about the biochemical environment and the function of the mitochondria .
Action Environment
The action of the Cy5-bifunctional dye can be influenced by various environmental factors. For instance, the fluorescence properties of the dye can depend on the properties of the medium in which it is located . Changes in the medium can lead to changes in the fluorescence properties of the dye, which can affect its ability to interact with its target and deliver its cargo . Therefore, careful consideration of the action environment is crucial for the effective use of the Cy5-bifunctional dye.
Analyse Biochimique
Biochemical Properties
Cy5-bifunctional dye plays a significant role in biochemical reactions, primarily as a fluorescent label for proteins, nucleic acids, and other biomolecules. The dye interacts with various enzymes, proteins, and other biomolecules through covalent and non-covalent interactions. For instance, Cy5-bifunctional dye can be conjugated to proteins via amine groups using N-hydroxysuccinimide (NHS) ester chemistry or to thiol groups using maleimide chemistry . These interactions allow for precise labeling and tracking of biomolecules in various biochemical assays. Additionally, Cy5-bifunctional dye is used in the synthesis of oligonucleotides for fluorescence-based DNA and RNA studies .
Cellular Effects
Cy5-bifunctional dye has been shown to influence various cellular processes, particularly in cancer cells. The dye can target mitochondria and enhance the delivery of small-molecule cargoes, thereby increasing cytotoxicity in cancer cells . This mitochondrial targeting is due to the dye’s hydrophobic and cationic nature, which allows it to accumulate in the negatively charged mitochondrial matrix. Cy5-bifunctional dye can also affect cell signaling pathways, gene expression, and cellular metabolism by altering the localization and function of labeled biomolecules .
Molecular Mechanism
The molecular mechanism of Cy5-bifunctional dye involves its ability to bind to specific biomolecules and alter their fluorescence properties. The dye’s fluorescence is influenced by its interactions with nucleobases, proteins, and other biomolecules. For example, the fluorescence of Cy5-bifunctional dye can be quenched or enhanced by the proximity of nucleobases in labeled oligonucleotides . Additionally, Cy5-bifunctional dye can participate in FRET studies, where energy transfer occurs between the dye and a nearby fluorophore, providing insights into molecular interactions and conformational changes .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of Cy5-bifunctional dye can change over time due to factors such as stability and degradation. The dye is generally stable under standard laboratory conditions, but its fluorescence can be affected by environmental factors such as pH, temperature, and the presence of quenching agents . Long-term studies have shown that Cy5-bifunctional dye can retain its fluorescence properties for extended periods, making it suitable for long-term imaging and tracking experiments .
Dosage Effects in Animal Models
The effects of Cy5-bifunctional dye in animal models vary with different dosages. At low doses, the dye is generally well-tolerated and can be used for imaging and tracking studies without significant adverse effects . At high doses, the dye may exhibit toxic effects, including potential damage to tissues and organs. Studies have shown that the biodistribution and clearance of Cy5-bifunctional dye are dose-dependent, with higher doses leading to increased accumulation in specific tissues .
Metabolic Pathways
Cy5-bifunctional dye is involved in various metabolic pathways, primarily related to its role as a fluorescent label. The dye can interact with enzymes and cofactors involved in metabolic processes, affecting metabolic flux and metabolite levels . For example, Cy5-bifunctional dye can be used to label metabolic enzymes, allowing for the visualization and quantification of enzyme activity in metabolic studies .
Transport and Distribution
Within cells and tissues, Cy5-bifunctional dye is transported and distributed through interactions with transporters and binding proteins. The dye’s hydrophobic and cationic nature facilitates its accumulation in specific cellular compartments, such as mitochondria . Additionally, Cy5-bifunctional dye can be transported across cell membranes via endocytosis, allowing for efficient intracellular delivery and localization .
Subcellular Localization
Cy5-bifunctional dye exhibits specific subcellular localization, primarily targeting mitochondria due to its hydrophobic and cationic properties . The dye can also localize to other cellular compartments, such as the nucleus and endoplasmic reticulum, depending on the nature of the labeled biomolecule and the experimental conditions . Post-translational modifications and targeting signals can further influence the subcellular localization and activity of Cy5-bifunctional dye-labeled biomolecules .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Cy5-bifunctional dye typically involves the reaction of indolenine derivatives with reactive groups such as NHS estersThe reaction conditions often include the use of organic solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO) to enhance solubility .
Industrial Production Methods: Industrial production of Cy5-bifunctional dye involves large-scale synthesis using automated systems to ensure consistency and purity. The process includes rigorous quality control measures such as high-performance liquid chromatography (HPLC) to verify the dye’s purity and concentration .
Analyse Des Réactions Chimiques
Types of Reactions: Cy5-bifunctional dye undergoes various chemical reactions, including:
Substitution Reactions: Commonly used to attach the dye to biomolecules.
Oxidation and Reduction Reactions: These reactions can alter the dye’s fluorescence properties.
Common Reagents and Conditions:
Substitution Reactions: Typically involve NHS esters and amine groups under mild conditions.
Oxidation and Reduction Reactions: Often conducted in the presence of oxidizing or reducing agents like sodium borohydride.
Major Products: The primary products of these reactions are dye-labeled biomolecules, which are used in various applications such as fluorescence microscopy and flow cytometry .
Comparaison Avec Des Composés Similaires
Cy3: Another cyanine dye with shorter wavelength emission.
Cy7: A cyanine dye with longer wavelength emission.
Alexa Fluor 647: A sulfonated rhodamine derivative with similar applications
Propriétés
Numéro CAS |
146368-15-2 |
|---|---|
Formule moléculaire |
C45H52N4O14S2 |
Poids moléculaire |
937.0 g/mol |
Nom IUPAC |
1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-2-[(1E,3E,5E)-5-[1-[6-(2,5-dioxopyrrolidin-1-yl)oxy-6-oxohexyl]-3,3-dimethyl-5-sulfoindol-2-ylidene]penta-1,3-dienyl]-3,3-dimethylindol-1-ium-5-sulfonate |
InChI |
InChI=1S/C45H52N4O14S2/c1-44(2)32-28-30(64(56,57)58)18-20-34(32)46(26-12-6-10-16-42(54)62-48-38(50)22-23-39(48)51)36(44)14-8-5-9-15-37-45(3,4)33-29-31(65(59,60)61)19-21-35(33)47(37)27-13-7-11-17-43(55)63-49-40(52)24-25-41(49)53/h5,8-9,14-15,18-21,28-29H,6-7,10-13,16-17,22-27H2,1-4H3,(H-,56,57,58,59,60,61) |
Clé InChI |
MGIODCZGPVDROX-UHFFFAOYSA-N |
SMILES |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
SMILES isomérique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1/C=C/C=C/C=C/3\C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
SMILES canonique |
CC1(C2=C(C=CC(=C2)S(=O)(=O)[O-])[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCCC(=O)ON5C(=O)CCC5=O)C=CC(=C4)S(=O)(=O)O)(C)C)CCCCCC(=O)ON6C(=O)CCC6=O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![6-Chloro-1H-pyrazolo[4,3-b]pyridine](/img/structure/B1148576.png)




![6-chloro-3-iodo-1H-pyrazolo[3,4-b]pyridine](/img/structure/B1148587.png)


